molecular formula C21H23N3O6 B2708027 ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate CAS No. 902920-61-0

ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate

Cat. No. B2708027
CAS RN: 902920-61-0
M. Wt: 413.43
InChI Key: REIOVFVMKMHIHP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The 3,4-dimethoxyphenyl ethyl group is a common motif in organic chemistry, often seen in compounds with biological activity . The pyrido[2,3-d]pyrimidin-1(2H)-yl]acetate core is a heterocyclic compound, which is a ring structure containing atoms of at least two different elements .

Scientific Research Applications

Synthesis and Transformation

Researchers have explored the synthesis and transformation of related compounds, highlighting the versatility of pyrimidinone and pyridopyrimidinone frameworks. For example, ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound with a somewhat similar structural motif, was prepared and treated with various nucleophiles to afford fused pyrimidinones, showcasing the synthetic utility of these frameworks in generating diverse heterocyclic compounds (Bevk et al., 2001).

Catalytic Synthesis

The use of catalysts, such as modified montmorillonite nanostructures and potassium peroxydisulfate, has been demonstrated to facilitate the synthesis of dihydropyrimidinone derivatives and their oxidation to pyrimidin-2(1H)-ones. These methods offer advantages in terms of reaction efficiency and environmental impact, illustrating the ongoing innovation in the synthesis of pyrimidinone derivatives (Darehkordi & Ghazi, 2015); (Memarian & Farhadi, 2009).

Anticancer and Enzyme Inhibition Activity

Some derivatives similar to the queried compound have been synthesized and evaluated for their potential anticancer and enzyme inhibition activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and tested for their cytotoxic and anti-5-lipoxygenase activities, revealing the therapeutic potential of these compounds (Rahmouni et al., 2016).

Antimicrobial Activity

Research into the antimicrobial properties of pyrimidinone and oxazinone derivatives, synthesized using related starting materials, has shown promising results against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Novel Synthesis Approaches

Innovative synthesis methods, including ultrasound-assisted synthesis and chemoenzymatic approaches, have been applied to the preparation of related compounds, highlighting the continuous advancement in synthetic methodologies aimed at improving yield, reducing reaction time, and enhancing selectivity (Gholap et al., 2004); (Ramesh et al., 2017).

properties

IUPAC Name

ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-4-30-18(25)13-24-19-15(6-5-10-22-19)20(26)23(21(24)27)11-9-14-7-8-16(28-2)17(12-14)29-3/h5-8,10,12H,4,9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIOVFVMKMHIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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